Quorum Sensing-IN-4

Description

Structure

2D Structure

3D Structure

Properties

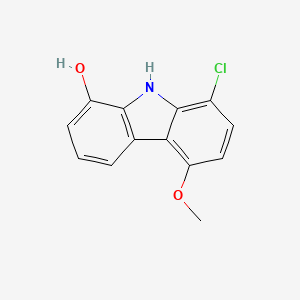

Molecular Formula |

C13H10ClNO2 |

|---|---|

Molecular Weight |

247.67 g/mol |

IUPAC Name |

8-chloro-5-methoxy-9H-carbazol-1-ol |

InChI |

InChI=1S/C13H10ClNO2/c1-17-10-6-5-8(14)13-11(10)7-3-2-4-9(16)12(7)15-13/h2-6,15-16H,1H3 |

InChI Key |

ZZRFTHVFBIDVAD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C3=C(C(=CC=C3)O)NC2=C(C=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Anti-Virulence Potential of Quorum Sensing Inhibitors: A Technical Guide to Meta-Bromo-Thiolactone (mBTL)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a compound specifically named "Quorum Sensing-IN-4" did not yield any publicly available information. It is presumed that this may be an internal, proprietary, or otherwise unpublished designation. This guide therefore focuses on a well-characterized quorum sensing inhibitor, meta-bromo-thiolactone (mBTL), to provide a representative in-depth technical overview as requested.

Executive Summary

Quorum sensing (QS) is a cell-to-cell communication system in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation. The emergence of antibiotic resistance has propelled the development of anti-virulence strategies that target QS pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of meta-bromo-thiolactone (mBTL), a potent inhibitor of the Pseudomonas aeruginosa LasR-RhlR quorum sensing systems. Detailed experimental protocols for key assays and visualizations of relevant pathways are included to facilitate further research and development in this promising area of antimicrobial therapy.

Discovery of meta-Bromo-Thiolactone (mBTL)

Meta-bromo-thiolactone (mBTL) was identified through the screening of synthetic molecules for their ability to inhibit the quorum-sensing receptors of Pseudomonas aeruginosa, a formidable opportunistic human pathogen.[1][2] The primary aim of this research was to discover novel compounds capable of disrupting QS-mediated virulence without exerting bactericidal pressure, a characteristic that could reduce the likelihood of resistance development.[1] mBTL emerged as a lead compound due to its potent inhibition of pyocyanin production, a key virulence factor regulated by the LasR-RhlR QS cascade, and its ability to attenuate biofilm formation.[1][3]

Synthesis Pathway of meta-Bromo-Thiolactone (mBTL)

While the seminal discovery papers for mBTL focus on its biological activity, the synthesis of similar thiolactone compounds is a known chemical process. A general plausible synthetic route is outlined below.

Note: A detailed, step-by-step synthesis protocol for mBTL was not explicitly available in the reviewed literature. The following represents a generalized synthetic scheme for a substituted thiolactone.

A plausible synthesis could involve the following key steps:

-

Starting Material: A suitable precursor, such as a meta-brominated cinnamic acid derivative, would be the likely starting point.

-

Thiol Addition: A thiol-Michael addition reaction could be employed to introduce the sulfur atom.

-

Lactonization: Intramolecular cyclization would then form the thiolactone ring.

Further optimization and purification steps would be necessary to yield the final mBTL product.

Signaling Pathways and Mechanism of Action

Pseudomonas aeruginosa possesses a hierarchical quorum sensing network, with the Las and Rhl systems playing pivotal roles in regulating virulence.[4][5] The Las system, composed of the LasI synthase and the LasR receptor, produces and responds to the autoinducer 3-oxo-C12-HSL. The LasR:3-oxo-C12-HSL complex activates the transcription of numerous virulence genes, including the rhlR gene.[1] The RhlR receptor, in turn, is activated by C4-HSL, produced by RhlI, leading to the expression of another set of virulence factors, such as those involved in pyocyanin production.[1]

mBTL has been shown to partially inhibit both the LasR and RhlR receptors.[1] Interestingly, while it demonstrates inhibitory effects on virulence factor production, it can also act as a partial agonist for both receptors in the absence of their native autoinducers.[1] Studies have indicated that the primary in vivo target of mBTL is the RhlR receptor.[1] By modulating the activity of these key transcriptional regulators, mBTL effectively dampens the expression of a wide array of virulence factors and disrupts the formation of biofilms.[1][2]

Caption: P. aeruginosa LasR-RhlR signaling cascade and the inhibitory action of mBTL.

Quantitative Data

The biological activity of mBTL has been quantified in various assays. The following table summarizes key findings from the literature.

| Parameter | Organism/System | Value | Reference |

| IC50 (Pyocyanin Inhibition) | P. aeruginosa PA14 | 8 µM (±2) | [1] |

| IC50 (Pyocyanin Inhibition) - V-06-018 (comparator) | P. aeruginosa PA14 | 18 µM (±2) | [6] |

| LasR Inhibition (in E. coli reporter) | E. coli (LasR reporter) | 22 ± 4% at 1 mM | [1] |

| RhlR Inhibition (in E. coli reporter) | E. coli (RhlR reporter) | 43 ± 10% at 1 mM | [1] |

| LasR Partial Agonism (in E. coli reporter) | E. coli (LasR reporter) | 72 ± 3% at 100 nM | [1] |

| RhlR Partial Agonism (in E. coli reporter) | E. coli (RhlR reporter) | 80 ± 25% at 20 µM | [1] |

| MIC50 (mBTL-loaded CANPs) | P. aeruginosa | 0.5 mg/mL | [7] |

| MIC50 (free mBTL) | P. aeruginosa | >1 mg/mL | [7] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

Pyocyanin Inhibition Assay

This assay quantifies the production of the blue-green pigment pyocyanin, a well-established marker for P. aeruginosa QS activity.

-

Culture Preparation: Grow P. aeruginosa (e.g., PA14 or PAO1 strain) overnight in a suitable medium such as LB broth.

-

Inoculation and Treatment: Dilute the overnight culture into fresh medium. Add varying concentrations of mBTL (or other test compounds) to the wells of a microtiter plate or to culture tubes. Inoculate with the diluted bacterial culture.

-

Incubation: Incubate the cultures at 37°C with shaking for 18-24 hours.

-

Extraction: After incubation, centrifuge the cultures to pellet the cells. Transfer the supernatant to a new tube. Add chloroform to the supernatant at a 1:1 ratio and vortex to extract the pyocyanin.

-

Re-extraction: Centrifuge to separate the phases. Transfer the blue chloroform phase to a new tube. Add 0.2 N HCl at a 1:1 ratio and vortex. The pyocyanin will move to the pink aqueous phase.

-

Quantification: Measure the absorbance of the pink aqueous phase at 520 nm.[8] The percentage of pyocyanin inhibition is calculated relative to an untreated control.[8]

Caption: Experimental workflow for the pyocyanin inhibition assay.

Biofilm Formation Inhibition Assay (Crystal Violet Method)

This assay is widely used to quantify the effect of inhibitors on the formation of static biofilms.[9][10]

-

Culture Preparation and Inoculation: Prepare and dilute an overnight culture of P. aeruginosa as described for the pyocyanin assay.[11]

-

Treatment and Incubation: Add 100 µL of the diluted culture and the desired concentrations of mBTL to the wells of a 96-well microtiter plate.[11] Incubate the plate statically (without shaking) at 37°C for 24-48 hours.[11]

-

Washing: After incubation, carefully discard the planktonic cells by inverting the plate. Gently wash the wells with water or PBS to remove any remaining non-adherent bacteria.[9]

-

Staining: Add 125 µL of a 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[9]

-

Washing: Discard the crystal violet solution and wash the plate multiple times with water to remove excess stain.[9]

-

Solubilization: Add 125 µL of 30% acetic acid to each well to solubilize the crystal violet that has stained the biofilm.[9]

-

Quantification: Transfer the solubilized crystal violet solution to a new flat-bottomed microtiter plate and measure the absorbance at 550 nm.[12] The percentage of biofilm inhibition is calculated relative to an untreated control.

Conclusion

Meta-bromo-thiolactone (mBTL) represents a significant advancement in the pursuit of novel anti-virulence agents targeting quorum sensing in Pseudomonas aeruginosa. Its ability to inhibit key virulence factors and biofilm formation at non-bactericidal concentrations underscores the potential of this therapeutic strategy. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to combat the growing threat of antibiotic-resistant bacteria. Further investigation into the optimization of mBTL and the discovery of new quorum sensing inhibitors holds great promise for the future of infectious disease treatment.

References

- 1. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance [frontiersin.org]

- 3. A quorum-sensing inhibitor blocks Pseudomonas aeruginosa virulence and biofilm formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research-repository.griffith.edu.au [research-repository.griffith.edu.au]

- 11. static.igem.org [static.igem.org]

- 12. Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

The Landscape of Quorum Sensing Inhibition: A Technical Guide to Molecular Targets

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: An inquiry into the specific targets of a molecule designated "Quorum Sensing-IN-4" has yielded no discernible data in the public scientific domain. This suggests the designation may be internal, a placeholder, or otherwise not a recognized chemical entity in published literature. Therefore, this guide provides a comprehensive overview of the known molecular targets of well-characterized quorum sensing (QS) inhibitors, with a particular focus on the extensively studied pathogen Pseudomonas aeruginosa. The principles, targets, and methodologies described herein are broadly applicable to the field of anti-virulence drug discovery and provide a foundational framework for the investigation of novel QS inhibitors.

Introduction to Quorum Sensing as a Therapeutic Target

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation, virulence factor secretion, and motility, in a population density-dependent manner.[1][2][3] This regulation is mediated by small signaling molecules called autoinducers. In Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are common autoinducers, while Gram-positive bacteria often utilize autoinducing peptides (AIPs).[2][4] The central role of QS in controlling pathogenesis makes its components attractive targets for the development of novel anti-infective therapies that aim to disarm pathogens rather than kill them, potentially reducing the selective pressure for resistance development.[5]

Primary Molecular Targets of Quorum Sensing Inhibition

The inhibition of quorum sensing can be achieved by targeting different stages of the signaling cascade. The most common strategies involve:

-

Inhibition of Autoinducer Synthesis: Targeting the enzymes responsible for producing autoinducers, such as the LuxI-type synthases in Gram-negative bacteria.

This guide will focus on the third strategy, specifically targeting the LuxR-type transcriptional regulators in Pseudomonas aeruginosa.

The Pseudomonas aeruginosa Quorum Sensing Network: A Case Study

-

The las system: Consists of the LasI synthase, which produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the transcriptional regulator LasR, which binds to 3-oxo-C12-HSL.

-

The rhl system: Comprises the RhlI synthase, responsible for synthesizing N-butanoyl-L-homoserine lactone (C4-HSL), and the RhlR transcriptional regulator, which is activated by C4-HSL.

Known Inhibitors and Their Molecular Targets

A variety of natural and synthetic compounds have been identified as inhibitors of the P. aeruginosa QS systems. These inhibitors typically act as competitive antagonists of the native AHL autoinducers, binding to the ligand-binding domain of LasR or RhlR.

Quantitative Data for Representative Quorum Sensing Inhibitors

The following table summarizes quantitative data for several well-characterized QS inhibitors that target the LasR and RhlR receptors in P. aeruginosa.

| Compound Name | Target Receptor | Inhibition Metric (IC₅₀) | Assay System | Reference |

| N-Decanoyl cyclopentylamide (C10-CPA) | LasR and RhlR | 80 µM (for lasB-lacZ) and 90 µM (for rhlA-lacZ) | P. aeruginosa PAO1 reporter strains | [8] |

| Baicalein | LasR and RhlR | ~50 µM (for elastase production) | P. aeruginosa PAO1 | [9] |

| Cinnamaldehyde | LasR and RhlR | ~100 µM (for violacein production in C. violaceum) | Chromobacterium violaceum CV026 | [9] |

| Curcumin | LasR and RhlR | Not specified (inhibits biofilm and virulence factor production) | P. aeruginosa | [10] |

| 6-Gingerol | LasR and RhlR | Not specified (suppresses signaling molecules) | P. aeruginosa PAO1 | [11] |

Experimental Protocols for Target Identification and Validation

The identification and characterization of QS inhibitors and their targets involve a combination of in vitro, in vivo, and in silico approaches.

Reporter Gene Assays

Reporter gene assays are a cornerstone for screening and quantifying the activity of potential QS inhibitors.

Principle: These assays utilize engineered bacterial strains where a reporter gene (e.g., lacZ encoding β-galactosidase, or lux encoding luciferase) is placed under the control of a QS-regulated promoter. Inhibition of the QS system results in a measurable decrease in the reporter protein's activity.

Detailed Methodology (Example: lasB-lacZ reporter assay in P. aeruginosa):

-

Strain Construction: A P. aeruginosa strain is engineered to contain a plasmid with a lasB-lacZ transcriptional fusion. The lasB promoter is strongly activated by the LasR/3-oxo-C12-HSL complex.

-

Culture Preparation: The reporter strain is grown overnight in a suitable medium (e.g., LB broth) and then diluted to a starting OD₆₀₀ of ~0.02 in fresh medium.

-

Compound Addition: The test compounds (potential QS inhibitors) are added to the cultures at various concentrations. A solvent control (e.g., DMSO) is also included.

-

Induction: The cognate autoinducer (e.g., 3-oxo-C12-HSL) is added to induce the QS system.

-

Incubation: The cultures are incubated with shaking at 37°C for a defined period (e.g., 6-8 hours).

-

β-Galactosidase Assay:

-

The OD₆₀₀ of the cultures is measured to assess bacterial growth.

-

Aliquots of the cultures are permeabilized (e.g., with SDS and chloroform).

-

The substrate for β-galactosidase, o-nitrophenyl-β-D-galactopyranoside (ONPG), is added.

-

The reaction is allowed to proceed at room temperature and then stopped by adding a sodium carbonate solution.

-

The absorbance at 420 nm is measured to quantify the amount of o-nitrophenol produced.

-

-

Data Analysis: The β-galactosidase activity is calculated in Miller units and normalized to cell density. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Virulence Factor Production Assays

To confirm the phenotypic effect of QS inhibition, the production of key virulence factors is quantified.

Examples of Assays:

-

Elastase Assay: The elastolytic activity in the supernatant of P. aeruginosa cultures is measured using Elastin-Congo Red as a substrate.

-

Pyocyanin Assay: Pyocyanin is extracted from culture supernatants with chloroform, and its absorbance is measured at 520 nm.

-

Biofilm Formation Assay: Biofilm formation is quantified using a crystal violet staining method in microtiter plates.

In Silico Modeling and Molecular Docking

Computational methods are used to predict the binding of inhibitors to their target receptors.

Methodology:

-

Homology Modeling: If the 3D structure of the target receptor is not available, a model is built based on the crystal structure of a homologous protein.

-

Molecular Docking: The potential inhibitor is docked into the ligand-binding pocket of the receptor using software like AutoDock or Glide.

-

Binding Energy Calculation: The binding affinity and interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the receptor are analyzed to predict the stability of the complex.

Visualizing Quorum Sensing Pathways and Experimental Workflows

Signaling Pathway of the P. aeruginosa Quorum Sensing System

References

- 1. Quorum sensing - Wikipedia [en.wikipedia.org]

- 2. Quorum sensing in bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Quorum sensing: A nobel target for antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijpsonline.com [ijpsonline.com]

- 7. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Characterization of natural product inhibitors of quorum sensing in Pseudomonas aeruginosa reveals competitive inhibition of RhlR by ortho-vanillin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibitory effect of natural compounds on quorum sensing system in Pseudomonas aeruginosa: a helpful promise for managing biofilm community - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Preliminary Studies on the Toxicity of Quorum Sensing Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary toxicity studies of Quorum Sensing Inhibitors (QSIs), a promising class of molecules aimed at combating bacterial infections by disrupting cell-to-cell communication.[1][2][3][4] While specific data for a compound designated "Quorum Sensing-IN-4" is not publicly available, this document synthesizes the current understanding and methodologies used to evaluate the toxicity of QSIs, serving as a foundational resource for researchers in the field.

Introduction to Quorum Sensing and its Inhibition

Quorum sensing (QS) is a cell-density-dependent communication process that bacteria use to coordinate collective behaviors such as biofilm formation, virulence factor secretion, and antibiotic resistance.[1][2][3][5] By interfering with QS signaling pathways, QSIs offer a novel anti-virulence strategy that is less likely to induce resistance compared to traditional antibiotics.[1][4] However, like any therapeutic candidate, the toxicological profile of QSIs must be thoroughly evaluated to ensure their safety.

In Vitro Toxicity Assessment of Quorum Sensing Inhibitors

Preliminary toxicity studies for QSIs typically begin with a battery of in vitro assays to assess their effects on various cell types. These assays are crucial for early-stage identification of potential safety concerns.

Quantitative Data from In Vitro Toxicity Studies of Representative QSIs

The following table summarizes publicly available quantitative data from in vitro toxicity studies of several known quorum sensing inhibitors. It is important to note that toxicity can be highly dependent on the specific compound, cell line, and experimental conditions.

| Quorum Sensing Inhibitor | Assay Type | Cell Line/Organism | Concentration/Dosage | Observed Effect | Reference |

| Cinnamaldehyde | Off-target toxicity | Cell-free expression system | 1.5 mM | Moderate reduction in GFP expression | [6] |

| Salicylic acid | Off-target toxicity | Cell-free expression system | Not specified | 25.4 ± 2.0% reduction in GFP expression | [6] |

| Quercetin | Off-target toxicity | Cell-free expression system | Not specified | Moderate reduction in GFP expression | [6] |

| Carvacrol | Off-target toxicity | Cell-free expression system | Not specified | Moderate reduction in GFP expression | [6] |

| Baicalein | Off-target toxicity | Cell-free expression system | Not specified | Negligible off-target toxicity | [6] |

| 7,8-Dihydroxyflavone | Off-target toxicity | Cell-free expression system | Not specified | Negligible off-target toxicity | [6] |

| Apigenin | Off-target toxicity | Cell-free expression system | Not specified | Negligible off-target toxicity | [6] |

| Propylresorcinol | Luminescence inhibition | B. subtilis EG168-1 | 0.345-1.38 mg/mL | Complete inhibition | [7] |

| Antiarol | Luminescence inhibition | B. subtilis EG168-1 | EC50: 0.48 mg/mL | 50% inhibition | [7] |

| Coniferyl alcohol | Luminescence inhibition | B. subtilis EG168-1 | EC50: 0.54 mg/mL | 50% inhibition | [7] |

| Vanillin | Cytotoxicity | Stylonychia mytilus | Not specified | No toxic effect | [7] |

| Scopoletin | Cytotoxicity | Stylonychia mytilus | Not specified | No toxic effect | [7] |

| Coumarin | Cytotoxicity | Stylonychia mytilus | 0.1-0.025 (triplicate dilution) | Toxic effect observed after 24 hours | [7] |

Experimental Protocols for In Vitro Toxicity Assays

Detailed methodologies are critical for the reproducibility and interpretation of toxicity data. Below are common protocols used for assessing QSI toxicity in vitro.

This assay distinguishes between specific on-target inhibition of QS components and non-specific off-target toxicity to the basic cellular machinery.

-

Objective: To determine if the QSI inhibits general protein synthesis.

-

Materials: Cell-free transcription/translation system, plasmid encoding a reporter protein (e.g., GFP) under a constitutive promoter, test QSI, and appropriate buffers.

-

Procedure:

-

Prepare cell-free reactions containing the expression system and the reporter plasmid.

-

Add the QSI at various concentrations to the experimental reactions. Include a vehicle control.

-

Incubate the reactions under optimal conditions for protein expression.

-

Measure the reporter protein signal (e.g., fluorescence for GFP) over time.

-

Analysis: A significant reduction in reporter signal in the presence of the QSI, as compared to the control, indicates off-target toxicity.[6]

-

This assay utilizes luminescent bacteria to assess the general toxicity of a compound.

-

Objective: To measure the inhibitory effect of a QSI on the metabolic activity of bacteria.

-

Materials: Luminescent bacterial strain (e.g., Aliivibrio fischeri), appropriate growth medium, test QSI, and a luminometer.

-

Procedure:

-

Culture the luminescent bacteria to a specific optical density.

-

Dispense the bacterial culture into a multi-well plate.

-

Add the QSI at a range of concentrations.

-

Measure the luminescence at various time points.

-

Analysis: The inhibition of luminescence is calculated relative to a control group without the QSI.[8] The EC50 value, the concentration at which 50% of the luminescence is inhibited, is often determined.[7]

-

These assays are essential for evaluating the cytotoxic effects of QSIs on mammalian cells.

-

Objective: To determine the concentration of a QSI that is toxic to eukaryotic cells.

-

Materials: Eukaryotic cell line (e.g., HeLa, HepG2), cell culture medium, test QSI, and a viability assay kit (e.g., MTT, LDH).

-

Procedure:

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Expose the cells to the QSI at various concentrations for a defined period (e.g., 24, 48 hours).

-

Perform the viability assay according to the manufacturer's instructions.

-

Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 (half-maximal inhibitory concentration) is a common metric.

-

In Vivo Toxicity Assessment

Following promising in vitro results, in vivo studies are conducted to understand the systemic effects of a QSI.

Common In Vivo Models

-

Caenorhabditis elegans : A simple and high-throughput model for initial in vivo toxicity and efficacy screening.[1]

-

Galleria mellonella : The larvae of the greater wax moth are used to assess the toxicity and efficacy of antimicrobial compounds.

-

Rodent Models (Mice, Rats): These mammalian models provide a more comprehensive toxicological profile, including acute and chronic toxicity, and are essential for preclinical development.

Experimental Protocol for Acute Oral Toxicity in Rodents (Up-and-Down Procedure)

-

Objective: To determine the median lethal dose (LD50) of a QSI.

-

Animals: Typically rats or mice of a specific strain, age, and sex.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single animal is dosed with the QSI at a starting dose level.

-

The animal is observed for signs of toxicity and mortality over a specified period (e.g., 14 days).

-

If the animal survives, the next animal is given a higher dose. If it dies, the next receives a lower dose.

-

This sequential dosing continues until the stopping criteria are met.

-

Analysis: The LD50 is calculated using statistical methods based on the pattern of survival and mortality.

-

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of a QSI is crucial for interpreting toxicity data. QSIs can interfere with QS signaling at various levels.

Key Quorum Sensing Signaling Systems

-

AHL System (Acyl-Homoserine Lactone): Common in Gram-negative bacteria, this system involves an AHL synthase (LuxI homolog) and a receptor/transcriptional regulator (LuxR homolog).[3]

-

AIP System (Autoinducing Peptide): Found in Gram-positive bacteria, this system uses small peptides as signaling molecules.

Mechanisms of QSI Action

-

Inhibition of Signal Molecule Synthesis: Some QSIs block the enzymes responsible for producing autoinducers.

-

Degradation of Signal Molecules: Certain enzymes can degrade QS signals, a process known as quorum quenching.[1]

-

Interference with Signal Reception: Many QSIs are antagonists that compete with native autoinducers for binding to the receptor protein.[2]

Visualizations

The following diagrams illustrate key concepts and workflows in the study of QSI toxicity.

Caption: A simplified diagram of a generic LuxI/LuxR-type quorum sensing system in Gram-negative bacteria.

Caption: A flowchart illustrating a typical experimental workflow for the in vitro toxicity assessment of a QSI.

Caption: A diagram showing the logical progression of toxicity assessment in the drug development pipeline for a QSI.

Conclusion

The preliminary toxicity assessment of quorum sensing inhibitors is a critical and multifaceted process. While the ideal QSI should exhibit high specificity and minimal off-target effects, early and thorough evaluation using a combination of in vitro and in vivo models is essential to identify and mitigate potential safety risks. The methodologies and data presented in this guide provide a framework for the systematic evaluation of novel QSI candidates, paving the way for the development of safe and effective anti-virulence therapies.

References

- 1. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 3. frontiersin.org [frontiersin.org]

- 4. Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. How Quorum Sensing Works [asm.org]

- 6. biorxiv.org [biorxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Time-Dependent Toxicities of Quorum Sensing Inhibitors to Aliivibrio fischeri and Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of Quorum Sensing-IN-4 in different solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum Sensing-IN-4 (QS-IN-4) is a natural product identified as a quorum sensing (QS) inhibitor. Isolated from the mangrove-derived Streptomyces strain OUCMDZ-5511, it has demonstrated bioactivity, notably the inhibition of violacein production in Chromobacterium violaceum. This activity suggests its potential as a tool to interfere with bacterial communication and virulence, making it a compound of interest for antimicrobial research and drug development.

This technical guide provides an in-depth overview of the known and predicted solubility and stability characteristics of this compound. While specific, publicly available quantitative data for this compound is limited, this document furnishes researchers with the necessary theoretical background, generalized experimental protocols, and relevant biological context to effectively work with QS-IN-4. The provided methodologies are based on standard practices for the characterization of natural products.

Solubility Profile of this compound

A comprehensive understanding of a compound's solubility is critical for its formulation, delivery, and efficacy in biological assays. As a secondary metabolite from Streptomyces, which often includes complex aromatic structures, the solubility of QS-IN-4 is expected to vary significantly across different solvents.

Predicted Solubility Characteristics

While quantitative solubility data for this compound is not publicly available, a qualitative assessment can be inferred from its likely chemical class (phenolic compounds are common among Streptomyces metabolites) and general principles of organic chemistry. The table below outlines common laboratory solvents and the expected solubility behavior for a compound like QS-IN-4.

Table 1: Qualitative Solubility Data for this compound in Common Solvents

| Solvent | Chemical Class | Predicted Solubility | Rationale & Comments |

| Polar Protic Solvents | |||

| Water | H₂O | Low to Insoluble | Natural products with significant nonpolar regions typically exhibit poor aqueous solubility. |

| Methanol | CH₃OH | Soluble | The hydroxyl group can engage in hydrogen bonding, often effective for dissolving moderately polar compounds. |

| Ethanol | C₂H₅OH | Soluble | Similar to methanol, ethanol is a good general-purpose solvent for many organic molecules. |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. It is a common choice for creating stock solutions of bioactive molecules. |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Soluble | Similar in solvent power to DMSO, DMF is another excellent option for compounds with poor aqueous solubility. |

| Acetonitrile | CH₃CN | Moderately Soluble | Often used in chromatography, its ability to dissolve compounds like QS-IN-4 may be moderate. |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | CH₂Cl₂ | Sparingly Soluble to Insoluble | Solubility will depend on the overall polarity of the QS-IN-4 molecule. |

| Hexanes | C₆H₁₄ | Insoluble | As a highly nonpolar solvent, it is unlikely to dissolve a moderately polar natural product. |

Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the thermodynamic solubility of a compound in various solvents.

Objective: To determine the saturation concentration of this compound in a selection of solvents at a controlled temperature.

Materials:

-

This compound (solid powder)

-

Selection of analytical grade solvents (e.g., Water, DMSO, Ethanol)

-

Small glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Microcentrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation:

-

Set the orbital shaker to the desired temperature (e.g., 25 °C).

-

Prepare a series of calibration standards of QS-IN-4 in a solvent in which it is highly soluble (e.g., DMSO) for HPLC analysis.

-

-

Equilibration:

-

Add an excess amount of solid QS-IN-4 to a vial containing a known volume of the test solvent (e.g., 1 mL). The presence of undissolved solid is necessary to ensure saturation.

-

Securely cap the vials and place them on the orbital shaker.

-

Incubate the vials for a set period (typically 24-48 hours) to allow the solution to reach equilibrium. The time may need to be optimized.

-

-

Sample Processing:

-

After incubation, allow the vials to stand undisturbed at the incubation temperature for at least one hour to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant.

-

To remove any remaining undissolved solid, centrifuge the sample at high speed (e.g., 10,000 x g for 10 minutes).

-

Filter the resulting supernatant through a 0.22 µm syringe filter. This step is critical to ensure only the dissolved compound is measured.

-

-

Quantification:

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the range of the HPLC calibration curve.

-

Analyze the diluted sample by HPLC.

-

Determine the concentration of QS-IN-4 in the sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of QS-IN-4 in that solvent at the tested temperature.

-

Stability Profile of this compound

Assessing the stability of a compound is crucial for defining storage conditions, shelf-life, and its suitability for use in various experimental settings. Stability can be affected by factors such as temperature, light, pH, and the solvent used for storage.

Storage and Stability Data

Vendor information provides the best currently available long-term storage recommendations for this compound. Phenolic compounds, a likely class for this molecule, can be susceptible to oxidation, especially in solution at non-acidic pH.

Table 2: Stability and Storage Recommendations for this compound

| Form | Storage Temperature | Duration | Comments |

| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture. Stable under these conditions. |

| In Solvent | -80°C | Up to 1 year | Vendor recommendation. The choice of solvent (e.g., DMSO) is critical. Aliquoting is recommended to avoid repeated freeze-thaw cycles. |

| Short-term (in solution) | 4°C | Not Recommended | Stability over days to weeks at refrigerated temperatures is unknown and should be determined experimentally. Degradation may occur. |

| Room Temperature | Not Recommended | Unstable | Exposure to ambient temperature, light, and oxygen is likely to cause degradation, particularly in solution. |

Experimental Protocol for Stability Assessment by HPLC

This protocol outlines a method to assess the chemical stability of this compound in a specific solvent under various conditions over time.

Objective: To quantify the degradation of this compound in solution over time under defined storage conditions.

Materials:

-

A stock solution of this compound of known concentration in the solvent of interest (e.g., DMSO or an aqueous buffer).

-

Storage vials (e.g., amber glass vials to protect from light).

-

Incubators or storage chambers set to desired temperatures (e.g., -80°C, -20°C, 4°C, 25°C).

-

HPLC system with a UV-Vis or PDA detector.

-

Appropriate HPLC column and mobile phases to achieve good separation of the parent compound from potential degradation products.

Methodology:

-

Preparation of Stability Samples:

-

Prepare a fresh, accurately concentrated solution of QS-IN-4.

-

Analyze this solution immediately by HPLC to establish the initial concentration (Time 0). This chromatogram will also serve as the reference for identifying degradation products.

-

Aliquot the solution into multiple vials for each storage condition to be tested.

-

-

Storage and Sampling:

-

Place the sets of vials at their respective storage temperatures. If photostability is being tested, one set of samples should be exposed to a controlled light source while a control set is wrapped in aluminum foil.

-

At predetermined time points (e.g., 0, 24h, 48h, 1 week, 1 month), retrieve one vial from each storage condition.

-

-

HPLC Analysis:

-

Allow the retrieved sample to come to room temperature.

-

Analyze the sample by HPLC using the same method as for the Time 0 sample.

-

Record the peak area of the parent QS-IN-4 peak.

-

Examine the chromatogram for the appearance of new peaks, which would indicate degradation products.

-

-

Data Evaluation:

-

Calculate the percentage of QS-IN-4 remaining at each time point relative to the Time 0 sample.

-

Plot the percentage of remaining QS-IN-4 against time for each condition.

-

The rate of degradation can be determined from this data, and the shelf-life under specific conditions can be estimated (e.g., time to reach 90% of the initial concentration).

-

Mechanism of Action and Signaling Pathway

This compound is known to inhibit violacein production in Chromobacterium violaceum. This pigment's synthesis is a classic model for studying the inhibition of N-acyl homoserine lactone (AHL)-mediated quorum sensing in Gram-negative bacteria. The core of this system is the CviI/CviR pathway.

-

CviI: The autoinducer synthase that produces the AHL signal molecule, N-decanoyl-L-homoserine lactone (C10-HSL).[1][2]

-

CviR: A cytoplasmic transcriptional regulator that acts as the receptor for C10-HSL.[3][4]

At low cell density, C10-HSL diffuses out of the cell. As the bacterial population grows, the extracellular concentration of C10-HSL increases, leading to its accumulation inside the cells. This binding activates CviR, which then binds to specific DNA promoter regions, activating the transcription of target genes, including the vioA operon responsible for violacein production.[2][5] QS-IN-4 likely interferes with this pathway by either inhibiting the CviI synthase, degrading the C10-HSL signal, or acting as an antagonist to the CviR receptor.

Generalized Experimental Workflow

The logical flow for characterizing a novel compound like this compound involves a series of sequential experiments. The following diagram illustrates a typical workflow for determining solubility and stability, which are foundational steps before proceeding to more complex biological assays.

References

- 1. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]

- 2. Regulation of virulence in Chromobacterium violaceum and strategies to combat it - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum Sensing in Chromobacterium violaceum: DNA Recognition and Gene Regulation by the CviR Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances [mdpi.com]

- 5. researchgate.net [researchgate.net]

Is Quorum Sensing-IN-4 a competitive or non-competitive inhibitor?

For Immediate Release

[CITY, STATE] – November 7, 2025 – The burgeoning field of anti-virulence therapies has identified quorum sensing (QS) as a prime target to combat bacterial pathogenicity without inducing widespread resistance. Among the compounds of interest is Quorum Sensing-IN-4, a natural product isolated from the mangrove-derived Streptomyces strain OUCMDZ-5511. While its inhibitory effect on quorum sensing is established, its precise mechanism of action—specifically whether it functions as a competitive or non-competitive inhibitor—remains a critical unanswered question for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the methodologies required to elucidate the inhibitory nature of this compound, targeted at researchers, scientists, and drug development professionals.

Introduction to Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor expression, in a cell-density-dependent manner. This communication is mediated by signaling molecules known as autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) serve as autoinducers, which are synthesized by LuxI-type enzymes and recognized by LuxR-type transcriptional regulators.

Quorum sensing inhibitors (QSIs) can disrupt this signaling pathway through various mechanisms. A competitive inhibitor typically bears structural similarity to the native autoinducer and competes for the same binding site on the receptor protein. In contrast, a non-competitive inhibitor binds to an allosteric site on the receptor, inducing a conformational change that prevents signal transduction, regardless of autoinducer binding. Determining the precise mechanism is crucial for understanding the inhibitor's potency, specificity, and potential for optimization.

Experimental Framework to Determine the Inhibitory Mechanism of this compound

To ascertain whether this compound is a competitive or non-competitive inhibitor, a systematic experimental approach is required. The following sections detail the necessary protocols and data analysis.

Identification of the Target Quorum Sensing System

The initial step is to identify the specific QS system that this compound targets. This is typically achieved using bacterial reporter strains.

Experimental Protocol: Reporter Strain Bioassays

-

Strain Selection: A panel of reporter strains, commonly derived from Escherichia coli or Agrobacterium tumefaciens, is used. Each strain is engineered to express a reporter gene (e.g., lacZ for β-galactosidase or luxCDABE for luciferase) under the control of a specific QS promoter (e.g., LasR- or RhlR-dependent promoters from Pseudomonas aeruginosa).

-

Assay Procedure:

-

The reporter strains are cultured to an appropriate cell density.

-

The cognate AHL autoinducer is added to induce reporter gene expression.

-

Varying concentrations of this compound are introduced to the cultures.

-

Control groups with no inhibitor and no autoinducer are included.

-

-

Data Acquisition: After a suitable incubation period, the reporter gene activity is quantified (e.g., by measuring absorbance for colorimetric assays or luminescence).

-

Analysis: The half-maximal inhibitory concentration (IC50) is calculated for each targeted QS system. A low IC50 value indicates potent inhibition of that specific pathway.

Data Presentation:

The results of these bioassays can be summarized in a table for clear comparison.

| Reporter Strain | Target QS Receptor | Cognate Autoinducer | This compound IC50 (µM) |

| E. coli pJBA132 | LasR (P. aeruginosa) | 3-oxo-C12-HSL | [Hypothetical Value] |

| E. coli pJBA89 | RhlR (P. aeruginosa) | C4-HSL | [Hypothetical Value] |

| A. tumefaciens NTL4 | TraR (A. tumefaciens) | 3-oxo-C8-HSL | [Hypothetical Value] |

Table 1: Hypothetical inhibitory activity of this compound against various QS reporter strains. The IC50 values would need to be determined experimentally.

Kinetic Analysis of Inhibition

Once the primary target receptor is identified, kinetic studies are performed to distinguish between competitive and non-competitive inhibition.

Experimental Protocol: Enzyme-Linked Immunosorbent Assay (ELISA)-based Binding Assay

-

Protein Immobilization: The purified target LuxR-type receptor protein is immobilized on the surface of a microtiter plate.

-

Competitive Binding:

-

A fixed concentration of a biotinylated version of the cognate AHL is added to the wells.

-

Increasing concentrations of this compound are simultaneously added.

-

The plate is incubated to allow for competitive binding to the immobilized receptor.

-

-

Detection:

-

Streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated AHL.

-

A colorimetric HRP substrate is added, and the absorbance is measured. A lower signal indicates greater displacement of the biotinylated AHL by this compound.

-

-

Data Analysis: The data is plotted as the percentage of bound biotinylated AHL against the concentration of this compound.

Alternative Protocol: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes upon binding of a ligand to a protein, providing detailed thermodynamic parameters of the interaction. By performing titrations of the autoinducer into a solution of the receptor in the presence and absence of this compound, the binding affinities (Kd) can be determined and the mode of inhibition inferred.

Data Presentation:

Kinetic data can be presented in a Lineweaver-Burk plot, which linearizes the Michaelis-Menten equation.

| Autoinducer Concentration [S] (nM) | 1/[S] | Velocity (v) without Inhibitor | 1/v | Velocity (v) with Inhibitor | 1/v |

| [Value 1] | [Calc.] | [Exp. Value] | [Calc.] | [Exp. Value] | [Calc.] |

| [Value 2] | [Calc.] | [Exp. Value] | [Calc.] | [Exp. Value] | [Calc.] |

| [Value 3] | [Calc.] | [Exp. Value] | [Calc.] | [Exp. Value] | [Calc.] |

Table 2: Hypothetical data structure for a Lineweaver-Burk analysis. Experimental values for reaction velocity (v) at different substrate concentrations [S] would be determined.

Visualizing the Concepts

Diagrams generated using Graphviz can effectively illustrate the underlying biological pathways and experimental logic.

Caption: A simplified model of a LuxI/R-type quorum sensing system in Gram-negative bacteria.

Caption: The experimental workflow for determining the inhibitory mechanism of this compound.

Caption: A visual representation of competitive versus non-competitive binding of an inhibitor to a QS receptor.

Conclusion and Future Directions

While the definitive classification of this compound as a competitive or non-competitive inhibitor awaits empirical validation, this guide provides a clear and robust framework for the necessary investigations. The elucidation of its precise mechanism of action will be a pivotal step in harnessing its full therapeutic potential and in the rational design of next-generation quorum sensing inhibitors. Further studies should also focus on its specificity, in vivo efficacy, and toxicological profile to fully assess its viability as a clinical candidate.

Methodological & Application

Application Notes and Protocols: Inhibition of Biofilm Formation using Quorum Sensing-IN-4 (LasR Antagonist 4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. Quorum sensing (QS) is a cell-to-cell communication system that bacteria utilize to coordinate collective behaviors, including the formation of biofilms and the expression of virulence factors.[1][2] In the opportunistic pathogen Pseudomonas aeruginosa, the las and rhl quorum sensing systems are pivotal in regulating biofilm development.[3][4] The LasR protein, a key transcriptional regulator in the las system, represents an attractive target for anti-biofilm therapies.[5][6] Interfering with LasR activity can disrupt the entire QS cascade, thereby inhibiting biofilm formation and reducing virulence.[7][8]

This document provides detailed application notes and protocols for utilizing Quorum Sensing-IN-4 (QS-IN-4) , also referred to as LasR Antagonist 4 , a potent inhibitor of the LasR protein in Pseudomonas aeruginosa, for biofilm inhibition assays. LasR Antagonist 4 is a synthetic molecule designed based on the structure of the native autoinducer, N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL).[9]

Mechanism of Action

This compound (LasR Antagonist 4) functions as a competitive antagonist of the LasR receptor.[6][9] In the P. aeruginosa quorum sensing hierarchy, the LasI synthase produces the autoinducer 3-oxo-C12-HSL.[2] As the bacterial population density increases, the concentration of 3-oxo-C12-HSL rises. Upon reaching a threshold concentration, 3-oxo-C12-HSL binds to and activates the LasR protein.[4] The activated LasR-AHL complex then dimerizes and binds to specific DNA sequences, promoting the transcription of target genes, including those responsible for biofilm formation and virulence factor production.[8] The las system also positively regulates the rhl system, another key QS circuit in P. aeruginosa.[10]

QS-IN-4, due to its structural similarity to the native ligand, competes for the same binding site on the LasR protein.[9] However, upon binding, it fails to induce the conformational change necessary for LasR activation and subsequent gene expression. By occupying the binding site, QS-IN-4 effectively blocks the binding of the natural autoinducer, thereby inhibiting the entire LasR-dependent signaling cascade and leading to a reduction in biofilm formation and virulence.[6][7]

Signaling Pathway Diagram

Caption: Mechanism of LasR antagonism by QS-IN-4.

Quantitative Data Summary

The following tables summarize the inhibitory activity of LasR antagonists, including compounds structurally related to QS-IN-4, on LasR activity and biofilm formation in Pseudomonas aeruginosa.

Table 1: Inhibition of LasR Activity

| Compound | Target Receptor | Assay System | IC50 (µM) | Reference |

| LasR Antagonist (V-06-018) | LasR | P. aeruginosa LasR reporter | 5.2 | [6] |

| 4-bromo PHL | LasR | P. aeruginosa LasR reporter | 116 | [6] |

| Norlobaridone (NBD) | LasR | E. coli LasR reporter | 1.93 ± 0.21 | [8] |

| Chloroacetamide Analogue 25 | LasR | GFP-based LasR antagonist bioassay | 1.1 ± 0.4 | [7] |

| Maleimide Analogue 28 | LasR | GFP-based LasR antagonist bioassay | 0.8 ± 0.3 | [7] |

Table 2: Inhibition of Biofilm Formation

| Compound | Bacterial Strain | Assay Method | Concentration | % Biofilm Inhibition | Reference |

| S-phenyl-L-cysteine sulfoxide | P. aeruginosa PAO1 | Microplate assay | 1 mM | Significant reduction | [11] |

| Diphenyl disulfide | P. aeruginosa PAO1 | Microplate assay | 1 mM | Significant reduction | [11] |

| Norlobaridone (NBD) | P. aeruginosa | Crystal Violet Staining | - | 64.6% | [8] |

| Passiflora edulis EA extract | C. violaceum CV12472 | Crystal Violet Staining | 2 mg/mL | ~70% | [12] |

| Quercetin | P. syringae | Crystal Violet Staining | 64 µg/mL | 92% | [13] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of QS-IN-4 that inhibits the visible growth of P. aeruginosa. This is crucial to ensure that any observed anti-biofilm activity is not due to bactericidal or bacteriostatic effects.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth

-

QS-IN-4 (stock solution in DMSO)

-

96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a fresh overnight culture of P. aeruginosa in LB broth.

-

Dilute the overnight culture to an OD600 of 0.02 in fresh LB broth.

-

Prepare a serial dilution of QS-IN-4 in LB broth in a 96-well plate. The final concentrations should typically range from 0.1 to 100 µM. Include a vehicle control (DMSO) and a growth control (no compound).

-

Inoculate each well with the diluted bacterial culture.

-

Incubate the plate at 37°C for 18-24 hours with shaking.

-

Measure the OD600 of each well using a microplate reader.

-

The MIC is the lowest concentration of QS-IN-4 at which no visible growth is observed. Subsequent biofilm assays should be performed at sub-MIC concentrations.

Protocol 2: Crystal Violet Biofilm Inhibition Assay

Objective: To quantify the effect of QS-IN-4 on biofilm formation.

Materials:

-

Pseudomonas aeruginosa strain (e.g., PAO1)

-

LB broth

-

QS-IN-4 (at sub-MIC concentrations)

-

96-well microtiter plates (polystyrene)

-

0.1% Crystal Violet solution

-

30% Acetic acid

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a diluted P. aeruginosa culture (OD600 = 0.02) in LB broth.

-

In a 96-well plate, add the bacterial culture to wells containing various sub-MIC concentrations of QS-IN-4. Include a vehicle control and a media-only control.

-

Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

-

Carefully discard the planktonic culture from each well and gently wash the wells three times with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

-

Air-dry the plate.

-

Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Air-dry the plate completely.

-

Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

-

Measure the absorbance at 550 nm (A550) using a microplate reader.

-

The percentage of biofilm inhibition is calculated as: [(A550 of control - A550 of treated) / A550 of control] x 100.

Experimental Workflow Diagram

Caption: Workflow for assessing biofilm inhibition by QS-IN-4.

Conclusion

This compound (LasR Antagonist 4) represents a promising tool for researchers studying biofilm formation and developing novel anti-virulence strategies. By specifically targeting the LasR receptor in Pseudomonas aeruginosa, this compound offers a mechanism-based approach to inhibit biofilm development without exerting selective pressure for resistance that is common with traditional antibiotics. The protocols outlined in this document provide a framework for the effective evaluation of QS-IN-4 and similar compounds in a laboratory setting. Further investigations, including the use of reporter strains and advanced microscopy techniques, can provide deeper insights into the anti-biofilm and anti-virulence properties of these inhibitors.[12][14][15]

References

- 1. Quorum sensing - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Quorum Sensing and its Inhibition in Pseudomonas aeruginosa: Molecular Targets and Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Norlobaridone Inhibits Quorum Sensing-Dependent Biofilm Formation and Some Virulence Factors in Pseudomonas aeruginosa by Disrupting Its Transcriptional Activator Protein LasR Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 11. Inhibition of Biofilm Formation, Quorum Sensing and Infection in Pseudomonas aeruginosa by Natural Products-Inspired Organosulfur Compounds | PLOS One [journals.plos.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. Qualitative and quantitative determination of quorum sensing inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Qualitative and Quantitative Determination of Quorum Sensing Inhibition In Vitro | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Determining the Effective Concentration of Quorum Sensing-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria utilize to monitor their population density and coordinate collective behaviors.[1][2][3] In pathogenic bacteria such as Pseudomonas aeruginosa, QS regulates the expression of virulence factors and biofilm formation, making it a compelling target for novel antimicrobial strategies.[4][5][6] Quorum Sensing-IN-4 (QS-IN-4) is a novel investigational molecule designed to interfere with these signaling pathways. These application notes provide detailed protocols to determine the effective concentration of QS-IN-4 by quantifying its inhibitory effects on key virulence factors and biofilm formation in P. aeruginosa.

The primary QS systems in P. aeruginosa are the las and rhl systems, which are regulated by the autoinducers N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) and N-butanoyl-L-homoserine lactone (C4-HSL), respectively.[7][8] These systems work in a hierarchical cascade to control the expression of numerous genes associated with pathogenicity.[7]

Figure 1: Simplified signaling pathway of the Las and Rhl quorum sensing systems in P. aeruginosa and the putative inhibitory action of QS-IN-4.

Experimental Protocols

To determine the effective concentration of QS-IN-4, a series of quantitative assays should be performed. It is crucial to first establish the sub-inhibitory concentration of the compound to ensure that the observed effects are due to QS inhibition and not bactericidal or bacteriostatic activity.

Figure 2: General experimental workflow for determining the effective concentration of QS-IN-4.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of QS-IN-4 that inhibits the visible growth of P. aeruginosa.

Materials:

-

P. aeruginosa (e.g., PAO1 strain)

-

Tryptic Soy Broth (TSB) or Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

QS-IN-4 stock solution (in a suitable solvent, e.g., DMSO)

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Prepare a bacterial suspension of P. aeruginosa in TSB, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension 1:100 in fresh TSB to achieve a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

-

Prepare serial two-fold dilutions of QS-IN-4 in TSB in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria without inhibitor) and a negative control (broth only).

-

Add 100 µL of the diluted bacterial suspension to each well, bringing the final volume to 200 µL.

-

Incubate the plate at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection: the MIC is the lowest concentration of QS-IN-4 where no visible turbidity is observed.

-

(Optional) Measure the optical density at 600 nm (OD₆₀₀) using a plate reader to confirm the visual assessment.

Protocol 2: Pyocyanin Production Inhibition Assay

This assay quantifies the production of the blue-green pigment pyocyanin, a virulence factor regulated by the rhl QS system.

Materials:

-

P. aeruginosa PAO1

-

Luria-Bertani (LB) broth

-

Sub-inhibitory concentrations of QS-IN-4

-

Chloroform

-

0.2 M HCl

-

Centrifuge and spectrophotometer

Procedure:

-

Inoculate 5 mL of LB broth with P. aeruginosa PAO1 and grow overnight at 37°C with shaking.

-

Dilute the overnight culture 1:100 into fresh LB broth containing various sub-inhibitory concentrations of QS-IN-4. Include a no-inhibitor control.

-

Incubate the cultures at 37°C with shaking (200 rpm) for 24 hours.

-

After incubation, centrifuge the cultures at 10,000 rpm for 10 minutes to pellet the cells.

-

Transfer 3 mL of the supernatant to a new tube and add 1.8 mL of chloroform. Vortex vigorously to extract the pyocyanin into the chloroform layer (which will turn blue).[9]

-

Centrifuge for 10 minutes at 10,000 rpm to separate the phases.

-

Carefully transfer 1.2 mL of the lower blue chloroform layer to a new tube.

-

Add 0.6 mL of 0.2 M HCl and vortex. The pyocyanin will move to the upper aqueous layer, turning it pink.[9]

-

Centrifuge for 2 minutes at 10,000 rpm.

-

Measure the absorbance of the top pink layer at 520 nm (OD₅₂₀). Use 0.2 M HCl as a blank.

-

Calculate the pyocyanin concentration (µg/mL) by multiplying the OD₅₂₀ by 17.072.[10]

-

Determine the percentage of inhibition relative to the untreated control.

Protocol 3: Elastase Activity Inhibition Assay

This protocol measures the activity of LasB elastase, a key virulence factor regulated by the las QS system, using Elastin-Congo Red as a substrate.

Materials:

-

P. aeruginosa PAO1

-

LB broth

-

Sub-inhibitory concentrations of QS-IN-4

-

Elastin-Congo Red (ECR)

-

Tris buffer (0.1 M, pH 7.5)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Grow P. aeruginosa PAO1 in LB broth with and without sub-inhibitory concentrations of QS-IN-4 as described in Protocol 2 (Steps 1-4).

-

Prepare the ECR substrate solution by suspending 10 mg of ECR in 1 mL of Tris buffer.

-

Add 100 µL of the bacterial supernatant to 900 µL of the ECR substrate solution.

-

Incubate the mixture at 37°C for 6-18 hours with gentle shaking.

-

Stop the reaction by adding 100 µL of 0.12 M EDTA.

-

Centrifuge the tubes at 3,000 rpm for 10 minutes to pellet the insoluble ECR.

-

Transfer the supernatant to a clean cuvette and measure the absorbance at 495 nm (OD₄₉₅).

-

A control with uninoculated broth should be included to measure background ECR degradation.

-

Calculate the percentage of elastase inhibition relative to the untreated bacterial control.

Protocol 4: Biofilm Formation Inhibition Assay

This assay quantifies the ability of QS-IN-4 to inhibit the formation of biofilms on a polystyrene surface.

Materials:

-

P. aeruginosa PAO1

-

TSB supplemented with 0.2% glucose

-

Sub-inhibitory concentrations of QS-IN-4

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid or 95% Ethanol

-

PBS

Procedure:

-

Prepare a 1:100 dilution of an overnight P. aeruginosa culture in TSB with 0.2% glucose.

-

Add 100 µL of this bacterial suspension to the wells of a 96-well plate.

-

Add 100 µL of TSB containing two-fold serial dilutions of sub-inhibitory concentrations of QS-IN-4 to the wells. Include a no-inhibitor control.

-

Incubate the plate statically at 37°C for 24 hours.

-

After incubation, carefully discard the medium and wash the wells three times with 200 µL of sterile PBS to remove non-adherent cells.[5]

-

Air-dry the plate completely.

-

Stain the adherent biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Remove the crystal violet solution and wash the wells thoroughly with water until the wash water is clear.

-

Air-dry the plate again.

-

Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.

-

Measure the absorbance at 570-595 nm (OD₅₇₀) using a microplate reader.

-

Calculate the percentage of biofilm inhibition relative to the untreated control.

Data Presentation

The quantitative data obtained from these assays should be summarized to determine the effective concentration of QS-IN-4, often expressed as the half-maximal inhibitory concentration (IC₅₀).

Table 1: Effect of QS-IN-4 on P. aeruginosa PAO1 Growth

| QS-IN-4 (µM) | OD₆₀₀ (Mean ± SD) | % Growth Inhibition |

|---|---|---|

| 0 (Control) | 1.25 ± 0.05 | 0% |

| 10 | 1.23 ± 0.06 | 1.6% |

| 25 | 1.21 ± 0.04 | 3.2% |

| 50 | 1.18 ± 0.07 | 5.6% |

| 100 | 0.85 ± 0.09 | 32.0% |

| 200 | 0.15 ± 0.03 | 88.0% |

| 400 | 0.05 ± 0.01 | 96.0% |

Hypothetical data. MIC ≈ 200 µM. Sub-inhibitory concentrations for QS assays should be ≤ 50 µM.

Table 2: Inhibition of Pyocyanin Production by QS-IN-4

| QS-IN-4 (µM) | Pyocyanin (µg/mL, Mean ± SD) | % Inhibition |

|---|---|---|

| 0 (Control) | 8.5 ± 0.4 | 0% |

| 1 | 7.2 ± 0.5 | 15.3% |

| 5 | 4.8 ± 0.3 | 43.5% |

| 10 | 2.9 ± 0.2 | 65.9% |

| 25 | 1.1 ± 0.1 | 87.1% |

| 50 | 0.6 ± 0.1 | 92.9% |

Table 3: Inhibition of Elastase Activity by QS-IN-4

| QS-IN-4 (µM) | OD₄₉₅ (Mean ± SD) | % Inhibition |

|---|---|---|

| 0 (Control) | 0.98 ± 0.04 | 0% |

| 1 | 0.85 ± 0.05 | 13.3% |

| 5 | 0.61 ± 0.03 | 37.8% |

| 10 | 0.42 ± 0.02 | 57.1% |

| 25 | 0.20 ± 0.02 | 79.6% |

| 50 | 0.11 ± 0.01 | 88.8% |

Table 4: Inhibition of Biofilm Formation by QS-IN-4

| QS-IN-4 (µM) | OD₅₇₀ (Mean ± SD) | % Inhibition |

|---|---|---|

| 0 (Control) | 1.55 ± 0.08 | 0% |

| 1 | 1.32 ± 0.07 | 14.8% |

| 5 | 0.95 ± 0.06 | 38.7% |

| 10 | 0.68 ± 0.05 | 56.1% |

| 25 | 0.31 ± 0.04 | 80.0% |

| 50 | 0.19 ± 0.03 | 87.7% |

Table 5: Summary of Effective Concentrations (IC₅₀) for QS-IN-4

| Assay | IC₅₀ (µM) |

|---|---|

| Pyocyanin Inhibition | ~6.5 µM |

| Elastase Inhibition | ~8.0 µM |

| Biofilm Inhibition | ~9.0 µM |

Hypothetical IC₅₀ values calculated from the data in Tables 2-4.

References

- 1. Natural quorum sensing inhibitors effectively downregulate gene expression of Pseudomonas aeruginosa virulence factors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening strategies for quorum sensing inhibitors in combating bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. mdpi.com [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. pnas.org [pnas.org]

- 8. frontiersin.org [frontiersin.org]

- 9. 5.4. Pyocyanin Assay [bio-protocol.org]

- 10. Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quorum Sensing Inhibitor-4 (QS-IN-4) in Virulence Factor Expression Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that orchestrates collective behaviors, including the expression of virulence factors and biofilm formation.[1][2][3] This process is pivotal for the pathogenicity of numerous clinically significant bacteria, such as Pseudomonas aeruginosa and Staphylococcus aureus.[4][5][6] Interfering with QS, a strategy known as quorum quenching, represents a promising anti-virulence approach to combat bacterial infections without exerting selective pressure for antibiotic resistance.[7][8] Quorum Sensing Inhibitor-4 (QS-IN-4) is a potent small molecule designed to disrupt QS signaling pathways, thereby attenuating bacterial virulence.

These application notes provide a comprehensive overview of the use of QS-IN-4 in studying and inhibiting virulence factor expression in key pathogenic bacteria. Detailed protocols for relevant assays are provided to facilitate the evaluation of QS-IN-4 and other potential quorum sensing inhibitors.

Mechanism of Action

In Gram-negative bacteria like Pseudomonas aeruginosa, QS is primarily mediated by N-acyl homoserine lactone (AHL) signaling molecules through the Las and Rhl systems.[4][9] The Las system, which is at the top of the hierarchy, controls the Rhl system.[9] These systems regulate the expression of a wide array of virulence factors, including proteases, elastase, pyocyanin, and biofilm formation.[4][10]

In Gram-positive bacteria such as Staphylococcus aureus, the accessory gene regulator (Agr) system is the main QS pathway.[5][6] This system controls the production of numerous toxins and degradative enzymes.[5] QS-IN-4 is hypothesized to act by competitively inhibiting the binding of autoinducers to their cognate receptors (e.g., LasR/RhlR in P. aeruginosa or AgrA in S. aureus), thereby preventing the activation of downstream virulence genes.

Data Presentation: Efficacy of QS-IN-4 on Virulence Factor Expression

The following tables summarize the quantitative data on the inhibitory effects of QS-IN-4 on key virulence factors in Pseudomonas aeruginosa and Staphylococcus aureus.

Table 1: Inhibition of Virulence Factors in Pseudomonas aeruginosa by QS-IN-4

| Virulence Factor | Assay Method | Endpoint | QS-IN-4 IC₅₀ (µM) | Maximum Inhibition (%) | Reference Strain |

| Pyocyanin Production | Spectrophotometric | OD₆₉₅ | 8.7 | 85 | PAO1 |

| Elastase (LasB) Activity | Elastin-Congo Red Assay | OD₄₉₅ | 7.3 | 78 | PAO1 |

| Protease (LasA) Activity | Azocasein Assay | OD₄₄₀ | 10.2 | 72 | PAO1 |

| Biofilm Formation | Crystal Violet Staining | OD₅₇₀ | 7.4 | 92 | PA14 |

| Swarming Motility | Agar Plate Assay | Zone of Migration (mm) | 15.5 | 65 | PAO1 |

Table 2: Inhibition of Virulence Factors in Staphylococcus aureus by QS-IN-4

| Virulence Factor | Assay Method | Endpoint | QS-IN-4 IC₅₀ (µM) | Maximum Inhibition (%) | Reference Strain |

| Hemolysin (Hla) Activity | Hemolysis Assay | OD₅₄₀ | 12.8 | 88 | Newman |

| Lipase Activity | Tributyrin Agar Assay | Zone of Hydrolysis (mm) | 18.2 | 75 | USA300 |

| Biofilm Formation | Crystal Violet Staining | OD₅₇₀ | 9.5 | 89 | RN6390 |

| Staphyloxanthin Production | Spectrophotometric | OD₄₆₅ | 25.0 | 60 | Newman |

Experimental Protocols

Detailed methodologies for key experiments to evaluate the efficacy of QS-IN-4 are provided below.

Protocol 1: Pyocyanin Inhibition Assay in P. aeruginosa

Objective: To quantify the inhibition of pyocyanin production by QS-IN-4.

Materials:

-

P. aeruginosa strain (e.g., PAO1)

-

Luria-Bertani (LB) broth

-

QS-IN-4 stock solution (in DMSO)

-

Chloroform

-

0.2 M HCl

-

Spectrophotometer

Procedure:

-

Inoculate overnight cultures of P. aeruginosa into fresh LB broth and grow to an OD₆₀₀ of ~0.2.

-

Aliquot 1 mL of the bacterial culture into sterile tubes.

-

Add QS-IN-4 at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (a known QS inhibitor, if available).

-

Incubate the tubes at 37°C with shaking for 18-24 hours.

-

Measure the OD₆₀₀ to assess bacterial growth.

-

Centrifuge the cultures at 13,000 rpm for 5 minutes.

-

Transfer 600 µL of the supernatant to a new tube.

-

Add 300 µL of chloroform and vortex vigorously.

-

Centrifuge at 13,000 rpm for 5 minutes.

-

Transfer 200 µL of the lower (blue) chloroform layer to a new tube.

-

Add 150 µL of 0.2 M HCl and vortex to turn the solution pink.

-

Centrifuge at 13,000 rpm for 1 minute.

-

Transfer 100 µL of the upper (pink) layer to a 96-well plate.

-

Measure the absorbance at 520 nm.

-

Normalize the pyocyanin production to bacterial growth (OD₅₂₀ / OD₆₀₀).

Protocol 2: Biofilm Formation Inhibition Assay

Objective: To assess the effect of QS-IN-4 on biofilm formation.

Materials:

-

Bacterial strain (P. aeruginosa or S. aureus)

-

Tryptic Soy Broth (TSB) or LB broth

-

QS-IN-4 stock solution

-

96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Plate reader

Procedure:

-

Grow an overnight culture of the bacterial strain.

-

Dilute the culture 1:100 in fresh broth.

-

Add 100 µL of the diluted culture to the wells of a 96-well plate.

-

Add QS-IN-4 at various concentrations. Include a vehicle control.

-

Incubate the plate at 37°C for 24-48 hours without shaking.

-

Carefully discard the planktonic cells by inverting the plate and gently washing twice with sterile PBS.

-

Air-dry the plate.

-

Add 125 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature.

-

Remove the crystal violet and wash the plate three times with sterile water.

-

Air-dry the plate completely.

-

Add 125 µL of 30% acetic acid to each well to solubilize the stained biofilm.

-

Incubate for 15 minutes.

-

Measure the absorbance at 570 nm.

Mandatory Visualizations

Signaling Pathways

Caption: Quorum sensing signaling pathways in P. aeruginosa and S. aureus and the inhibitory action of QS-IN-4.

Experimental Workflow

Caption: General experimental workflow for evaluating the anti-virulence activity of QS-IN-4.

References

- 1. Quorum sensing - Wikipedia [en.wikipedia.org]

- 2. How Quorum Sensing Works [asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Quorum Sensing Inhibition and Virulence Factor Attenuation in Pseudomonas aeruginosa by Camphor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]

- 6. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]

- 8. Recent Advances in Anti-virulence Therapeutic Strategies With a Focus on Dismantling Bacterial Membrane Microdomains, Toxin Neutralization, Quorum-Sensing Interference and Biofilm Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 10. journals.asm.org [journals.asm.org]

Application Notes and Protocols for Studying Bacterial Gene Regulation with Quorum Sensing Inhibitor-4 (QS-IN-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quorum sensing (QS) is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression. This process is mediated by the production and detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl homoserine lactones (AHLs) are the primary autoinducers that regulate a wide range of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance.[1][2][3][4][5][6]

The disruption of QS, a strategy known as quorum quenching (QQ), represents a promising anti-virulence approach. By interfering with bacterial communication, it is possible to attenuate pathogenicity without exerting selective pressure for the development of resistance. Quorum Sensing Inhibitor-4 (QS-IN-4) is a potent, synthetic antagonist of the LuxR-type transcriptional regulators, which are key components of the AHL-mediated QS system. QS-IN-4 acts by competitively binding to the autoinducer binding site of LuxR homologs, thereby preventing the activation of target gene expression.

This document provides detailed protocols and application data for utilizing QS-IN-4 to study gene regulation in bacteria and to assess its potential as an anti-biofilm and anti-virulence agent.

Signaling Pathway and Mechanism of Action